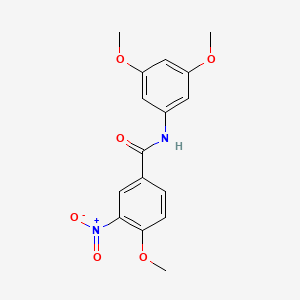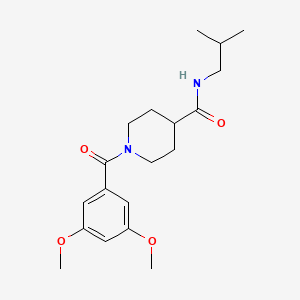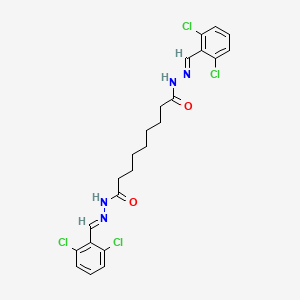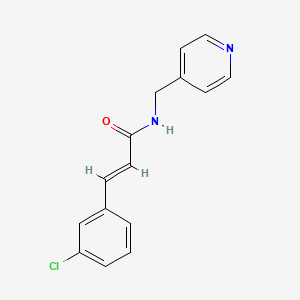
N-(3,4-dichlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, also known as DCPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. DCPU is a urea derivative that has been synthesized through various methods and tested for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. This compound has also been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In particular, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to exhibit herbicidal and fungicidal activities by inhibiting certain enzymes and metabolic pathways in plants and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several advantages for lab experiments, including its relatively simple synthesis method, its low toxicity, and its potential applications in various fields of scientific research. However, this compound also has some limitations, including its limited solubility in water and its potential to form insoluble aggregates in biological systems. These limitations can make it difficult to study the biochemical and physiological effects of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dichlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, including the development of new synthesis methods to improve its yield and purity, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the identification of its molecular targets and signaling pathways to better understand its mechanism of action. In addition, this compound could be tested for its potential applications in other fields of scientific research, such as neurobiology and immunology. Overall, this compound has the potential to be a valuable tool for the study of various biological processes and the development of new drugs, pesticides, and remediation technologies.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with urea in the presence of a catalyst, such as potassium carbonate, to yield this compound. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been tested for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In agriculture, this compound has been tested for its herbicidal and fungicidal activities, which could be useful in the development of new pesticides. In environmental science, this compound has been tested for its potential to remove pollutants from water and soil, making it a potential candidate for the development of new remediation technologies.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-3-1-9(7-12(11)17)18-15(20)19-10-2-4-13-14(8-10)22-6-5-21-13/h1-4,7-8H,5-6H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYISCHWJGKFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)

![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)

![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)